molecular formula C8H19N B3051834 pentyl(propan-2-yl)amine CAS No. 36343-02-9

pentyl(propan-2-yl)amine

Cat. No.: B3051834
CAS No.: 36343-02-9
M. Wt: 129.24 g/mol
InChI Key: QCWXZFZXEGTLOV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Contextualization within Secondary Aliphatic Amine Chemistry

Secondary aliphatic amines are organic compounds characterized by a nitrogen atom bonded to two alkyl groups and one hydrogen atom. acs.orgnist.gov Their chemistry is largely dictated by the lone pair of electrons on the nitrogen atom, which imparts basicity and nucleophilicity. smolecule.com The nature of the alkyl substituents—their length, branching, and steric bulk—significantly modulates these fundamental properties.

Pentyl(propan-2-yl)amine, with its C8H19N molecular formula, is a member of this class. youtube.com The pentyl group is a straight-chain alkyl group, while the propan-2-yl (isopropyl) group is branched. This asymmetry in its substitution pattern distinguishes it from symmetrically substituted secondary amines like dipentylamine (B1346568) or diisopropylamine (B44863) and is expected to influence its chemical behavior. youtube.com The presence of both a linear and a branched alkyl group can affect its lipophilicity and how it interacts with other molecules and biological targets. youtube.com

Historical and Current Significance in Organic Synthesis Research

While specific historical milestones for this compound are not extensively documented in dedicated scholarly articles, its significance lies in its role as a potential building block in organic synthesis. Secondary amines are crucial intermediates in the synthesis of a wide array of more complex molecules, including pharmaceuticals, agrochemicals, and dyes. britannica.comorganic-chemistry.org The reactivity of the N-H bond and the nucleophilicity of the nitrogen atom allow for a variety of chemical transformations.

In contemporary research, compounds like this compound are valuable for structure-activity relationship (SAR) studies. By incorporating this specific amine into a larger molecule, chemists can probe how its particular size, shape, and basicity affect the biological activity of the final compound. Although detailed research focusing exclusively on this compound is limited, preliminary studies on similar aliphatic amines suggest potential for applications in areas like the development of antimicrobial or anticancer agents. youtube.com

The synthesis of secondary amines is a well-established area of organic chemistry. Common methods include the alkylation of primary amines and reductive amination of carbonyl compounds. chemeo.commasterorganicchemistry.com The challenge in the alkylation of primary amines is often the potential for over-alkylation to form tertiary amines. nist.gov Reductive amination, which involves the reaction of an aldehyde or ketone with a primary amine to form an imine, followed by reduction, is often a more controlled method for producing secondary amines. chemsrc.comresearchgate.net For instance, this compound could be synthesized via the reductive amination of pentanal with isopropylamine (B41738). britannica.com

Scope and Future Research Trajectories of this compound Studies

The future research directions for this compound are intertwined with the broader trends in aliphatic amine chemistry. A significant area of development is the pursuit of more sustainable and efficient synthetic methods. This includes the use of biomass-derived feedstocks and the development of novel catalytic systems for amine synthesis to reduce environmental impact. refractiveindex.info

Another promising trajectory is the expanded use of functionalized aliphatic amines in medicinal chemistry and materials science. mpo.imguidechem.com The unique structural features of this compound could be exploited to fine-tune the properties of new materials or to design drug candidates with specific biological targets. youtube.com As synthetic methodologies become more advanced, allowing for precise control over molecular architecture, the tailored synthesis and application of less common amines like this compound are likely to increase. acs.org

Further research could focus on the detailed investigation of its physicochemical properties, its metabolic pathways if used in a biological context, and its performance as a ligand in catalysis or as a functional component in novel polymers. The exploration of its potential as a precursor for N-nitrosamines, which are of environmental and toxicological interest, could also be a relevant area of study. chembk.com

Chemical and Physical Properties of this compound

PropertyValue
IUPAC Name N-propan-2-ylpentan-1-amine
Synonyms N-pentylisopropylamine, Isopropylamylamine, N-isopropyl-1-pentanamine
CAS Number 36343-02-9
Molecular Formula C8H19N
Molecular Weight 129.24 g/mol
Boiling Point 184 °C
Appearance Colorless to light yellow liquid

Note: Some properties are estimated based on available data for this and structurally similar compounds. youtube.comrefractiveindex.info

Detailed Research Findings

While specific, in-depth research articles focusing solely on this compound are not abundant, its chemistry can be understood through the well-documented reactions of secondary aliphatic amines.

Synthesis:

A common method for the synthesis of this compound is through reductive amination. This would typically involve the reaction of pentanal with isopropylamine to form an intermediate imine, which is then reduced in situ using a reducing agent like sodium borohydride (B1222165) or through catalytic hydrogenation. researchgate.net

Another potential synthetic route is the N-alkylation of a primary amine. For example, pentylamine could be reacted with an isopropyl halide (e.g., 2-bromopropane). chemeo.com However, this method often requires careful control of reaction conditions to minimize the formation of the tertiary amine and quaternary ammonium (B1175870) salt byproducts, as the secondary amine product is often more nucleophilic than the starting primary amine. nist.gov One approach to enhance selectivity for mono-alkylation is the use of specific bases like cesium hydroxide (B78521).

Reactivity:

The chemical reactivity of this compound is characteristic of a secondary amine. The lone pair of electrons on the nitrogen atom makes it a Brønsted-Lowry base, capable of reacting with acids to form the corresponding ammonium salts. It also acts as a nucleophile in various organic reactions. For example, it can react with acyl chlorides or anhydrides to form amides, and with sulfonyl chlorides to produce sulfonamides. organic-chemistry.org The steric hindrance provided by the isopropyl group may influence the rate and outcome of these reactions compared to less hindered secondary amines.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-propan-2-ylpentan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H19N/c1-4-5-6-7-9-8(2)3/h8-9H,4-7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCWXZFZXEGTLOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCNC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H19N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90189878
Record name 1-Pentanamine, N-(1-methylethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90189878
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

129.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36343-02-9
Record name 1-Pentanamine, N-(1-methylethyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036343029
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Pentanamine, N-(1-methylethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90189878
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for Pentyl Propan 2 Yl Amine and Analogous Secondary Amines

Laboratory-Scale Synthesis Strategies

Laboratory preparations of secondary amines prioritize control, selectivity, and adaptability to a diverse range of substrates. Several classical and modern techniques are employed to achieve the targeted construction of molecules like pentyl(propan-2-yl)amine.

Direct Alkylation of Amine Precursors

Direct N-alkylation is a conceptually straightforward method involving the reaction of a primary amine with an alkyl halide. wikipedia.org In the context of this compound, this could be achieved by reacting pentylamine with an isopropyl halide (e.g., 2-bromopropane) or isopropylamine (B41738) with a pentyl halide (e.g., 1-bromopentane). The reaction proceeds via a nucleophilic aliphatic substitution (SN2) mechanism, where the lone pair of electrons on the nitrogen atom of the primary amine attacks the electrophilic carbon of the alkyl halide. dtic.millibretexts.org

A significant challenge with this method is the lack of chemoselectivity, as the secondary amine product is often more nucleophilic than the starting primary amine. wikipedia.org This leads to subsequent alkylation reactions, resulting in the formation of tertiary amines and quaternary ammonium (B1175870) salts as byproducts. libretexts.orgthieme-connect.de This overalkylation can produce a complex mixture of products, complicating purification and reducing the yield of the desired secondary amine. dtic.milgoogle.com

To mitigate overalkylation, reaction conditions can be manipulated. Using a large excess of the primary amine can favor the formation of the secondary amine by increasing the probability of the alkyl halide reacting with the starting amine rather than the product. reddit.com Another approach involves the use of specific bases, such as cesium hydroxide (B78521) or cesium carbonate, which have been shown to promote selective mono-N-alkylation of primary amines. google.comorganic-chemistry.org

Table 1: Examples of Direct Alkylation for Secondary Amine Synthesis

Primary Amine Alkylating Agent Base/Conditions Product Key Observation Reference
Primary Amines Alkyl Halides Cesium Hydroxide Secondary Amines Highly chemoselective, favoring mono-N-alkylation. organic-chemistry.org
Alkyl Amine Alkyl Halide Cesium Base (0.1-3 eq.) Secondary Amine High yield of secondary amine, substantially free of overalkylation products. google.com

Reductive Amination Pathways Utilizing Carbonyl Compounds

Reductive amination is one of the most reliable and widely used methods for synthesizing secondary amines. stackexchange.com This powerful strategy avoids the overalkylation issues associated with direct alkylation. stackexchange.com The synthesis of this compound via this route would involve the reaction of a primary amine with a carbonyl compound—specifically, reacting pentylamine with acetone (B3395972) or isopropylamine with pentanal. wikipedia.org

The reaction proceeds in two main stages: the formation of an imine or iminium ion intermediate, followed by its reduction. wikipedia.org

Imine/Iminium Ion Formation: The primary amine adds to the carbonyl group to form a hemiaminal intermediate. This intermediate then loses a molecule of water to form an imine. wikipedia.org The reaction is typically carried out under neutral or weakly acidic conditions. wikipedia.org

Reduction: The imine intermediate is then reduced to the target secondary amine. This can be done in situ in a one-pot reaction or after isolation of the imine. stackexchange.comjove.com

A variety of reducing agents can be employed, with the choice depending on the substrate's functional group tolerance. jove.com Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) is a particularly mild and selective reagent that is highly effective for one-pot reductive aminations. stackexchange.comorganic-chemistry.org Other common reagents include sodium cyanoborohydride (NaBH₃CN) and catalytic hydrogenation using catalysts like palladium on carbon (Pd/C). wikipedia.orgjove.comrsc.org

Table 2: Common Reducing Agents for Reductive Amination

Reducing Agent Typical Conditions Advantages Reference(s)
Sodium Triacetoxyborohydride (NaBH(OAc)₃) Dichloroethane (DCE) or THF, often with acetic acid Mild, selective, suitable for a wide range of aldehydes and ketones. stackexchange.comorganic-chemistry.org
Sodium Cyanoborohydride (NaBH₃CN) Mildly acidic conditions (pH ~6) Selectively reduces imines in the presence of carbonyls. jove.com
Catalytic Hydrogenation (H₂/Pd, Pt, Ni) H₂ gas, metal catalyst "Green" method, but may reduce other functional groups (e.g., alkenes). wikipedia.orgmdpi.com

Multi-Step Organic Transformations for Targeted Amine Construction

For complex molecules or when other methods fail, multi-step sequences provide a highly controlled route to secondary amines. fiveable.me A common strategy involves the formation and subsequent reduction of an amide. This two-step process offers excellent control over the final product structure, as amides are stable and readily purified intermediates. youtube.com

To synthesize this compound using this approach, one could react an acyl chloride, such as pentanoyl chloride, with isopropylamine. youtube.com This reaction, typically carried out in the presence of a base like sodium hydroxide to neutralize the HCl byproduct, forms N-(propan-2-yl)pentanamide. youtube.com The resulting amide is then reduced to the desired secondary amine. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent commonly used for this transformation, capable of reducing the amide carbonyl completely to a methylene (B1212753) group (CH₂). youtube.comlibretexts.org

This method is particularly valuable as it unambiguously connects the two specific alkyl groups, circumventing the selectivity problems of direct alkylation. youtube.com While it involves more steps than a one-pot reductive amination, the reliability and high purity of the final product often justify the additional effort. fiveable.me

Conversion of Alkyl Halides via Azide (B81097) Intermediates

The use of azide chemistry provides another robust alternative to direct alkylation for preparing amines, effectively preventing overalkylation. libretexts.org The traditional Gabriel synthesis and azide reduction methods are primarily used for synthesizing primary amines. libretexts.org However, these can be adapted for secondary amine synthesis.

A modern, one-pot, solid-phase method has been developed that allows for the synthesis of secondary amines from an alkyl azide and a reactive alkyl halide. thieme-connect.deorganic-chemistry.org This process involves two key steps:

Staudinger Reaction: An alkyl azide is treated with polymer-supported triphenylphosphine (B44618). This forms an iminophosphorane intermediate, with the elimination of nitrogen gas. thieme-connect.deorganic-chemistry.org

Alkylation and Hydrolysis: The iminophosphorane is then alkylated with a reactive alkyl halide (e.g., benzyl (B1604629) or allyl halides). The resulting aminophosphonium salt is subsequently hydrolyzed, often with methanolic potassium hydroxide, to release the secondary amine. organic-chemistry.org

A significant advantage of this solid-phase protocol is the ease of purification; the triphenylphosphine oxide byproduct remains bound to the polymer support and can be removed by simple filtration. thieme-connect.deorganic-chemistry.org This method has demonstrated good yields (78–87%) and high purity (>95%) for a range of secondary amines, with no dialkylated byproducts observed. organic-chemistry.org

Catalytic Approaches in Secondary Amine Synthesis

Catalysis offers efficient, atom-economical, and often environmentally benign pathways to secondary amines. Both homogeneous and heterogeneous catalysts have been developed to facilitate various amination reactions with high selectivity and activity.

Homogeneous and Heterogeneous Catalysis in Amination Reactions

Homogeneous Catalysis: Homogeneous catalysts, which operate in the same phase as the reactants, have been extensively developed for amine synthesis. chinesechemsoc.org These are often transition metal complexes that enable unique reaction pathways. For instance, ruthenium-based catalysts have been used for the deaminative coupling of two different primary amines to form unsymmetrical secondary amines, with ammonia (B1221849) as the only byproduct. researchgate.netias.ac.in Iridium complexes are effective for the N-alkylation of amines with alcohols via a "borrowing hydrogen" or "hydrogen autotransfer" mechanism. organic-chemistry.orgacs.org In this process, the catalyst temporarily "borrows" hydrogen from the alcohol to form an aldehyde in situ, which then undergoes reductive amination with the amine, and the hydrogen is returned in the final reduction step. acs.org

Table 3: Examples of Homogeneous Catalysts for Secondary Amine Synthesis

Catalyst System Reaction Type Key Features Reference(s)
Ruthenium-catechol complex Deaminative coupling of primary amines Highly chemoselective for unsymmetrical secondary amines; no base required. researchgate.net
Cp*Ir complex N-alkylation of amines with methanol Highly effective and general catalyst. organic-chemistry.org

Heterogeneous Catalysis: Heterogeneous catalysts exist in a different phase from the reaction mixture, which offers significant practical advantages, including ease of separation from the product and potential for catalyst recycling. encyclopedia.pubtandfonline.com These catalysts, often consisting of a noble metal (e.g., Pt, Pd, Rh) or a non-noble metal (e.g., Ni, Co) dispersed on a solid support like activated carbon or alumina, are widely used in reductive amination reactions. mdpi.comencyclopedia.pubtandfonline.com

For example, the one-pot reductive amination of aldehydes and ketones with amines can be efficiently carried out over heterogeneous catalysts using molecular hydrogen as the reductant. tandfonline.com Recent research has also explored microwave-assisted reductive amination using heterogeneous catalysts like Pt/C and Rh/C, which can significantly reduce reaction times from many hours to just a few. mdpi.com Furthermore, bimetallic catalysts, such as Ni-Co systems, have been developed to provide enhanced control over selectivity in the synthesis of imines and secondary amines. cas.cn These solid catalysts are crucial for developing more sustainable and industrially scalable processes for amine production. rsc.orgrsc.org

Table 4: Examples of Heterogeneous Catalysts for Secondary Amine Synthesis

Catalyst System Reaction Type Key Features Reference(s)
Pt/C, Rh/C (5 wt. %) Microwave-assisted reductive amination Reduces reaction time from 13 h to 3 h; high conversion and selectivity. mdpi.com
NiCo₅ bimetallic Reductive amination Dual-functional catalytic activity; selectivity tuned by reaction parameters. cas.cn
Pt nanowires Reductive amination of nitriles One-pot synthesis of symmetrical or unsymmetrical secondary amines. rsc.org

Acid and Base Catalysis for Enhanced Yield and Purity

The synthesis of secondary amines, including this compound, often employs acid or base catalysis to improve reaction rates, yield, and purity. These catalysts play a crucial role in various synthetic strategies, such as reductive amination and N-alkylation of amines with alcohols. The choice between an acid or base catalyst depends on the specific reaction mechanism and substrates involved.

Brønsted acids are utilized to activate carbonyl groups, making them more susceptible to nucleophilic attack by an amine. For instance, in the reductive amination of a ketone (like pentan-2-one) with an amine (like isopropylamine), an acid catalyst facilitates the initial formation of a hemiaminal intermediate, which then dehydrates to form an iminium ion. This ion is subsequently reduced to the final secondary amine. However, the strength of the acid is a critical parameter; a strong acid can protonate the amine reactant, rendering it non-nucleophilic and thereby decreasing the reaction rate. whiterose.ac.uk Chiral Brønsted acids, such as phosphoric acid derivatives, have been developed for enantioselective transformations, enabling the synthesis of optically active amine products by discriminating between the enantiotopic faces of an imine substrate. sakura.ne.jp

Lewis acids are also effective catalysts. In some procedures, ionic liquids such as [Et3NH][HSO4] can act as both the solvent and the catalyst, promoting the reaction and allowing for easy separation and recycling. scispace.com The use of Lewis acids can enhance diastereoselectivity in certain reactions, which is particularly important for producing specific stereoisomers of chiral amines.

Alternatively, base-catalyzed reactions are also common. In the synthesis of jasminaldehyde, which involves a condensation reaction analogous to steps in some amine syntheses, catalysts with both acidic and basic sites (bifunctional catalysts) have shown maximum activity and selectivity. researchgate.net The basic sites can generate enolate intermediates, while the acid sites activate carbonyl groups. researchgate.net For the N-alkylation of amines with alcohols, base-promoted "borrowing hydrogen" or "hydrogen autotransfer" mechanisms are prevalent. These reactions often utilize transition-metal complexes in conjunction with a base.

A heterogeneous catalyst, titanium hydroxide, has been shown to be effective for the N-alkylation of amines with alcohols, exhibiting high selectivity towards secondary amines. acs.org Its catalytic activity is attributed to mild Brønsted acidity formed by the continuous rehydration of Lewis acid sites, a process which prevents catalyst deactivation by strongly adsorbed species. acs.org

Table 1: Comparison of Catalytic Systems in Secondary Amine Synthesis

Catalytic System Type Mechanism of Action Advantages Key Findings
Brønsted Acids Homogeneous Protonates carbonyl group, facilitating imine/iminium ion formation. Effective for reductive amination. Acid strength (pKa) is crucial; strong acids can inhibit the reaction. whiterose.ac.uk
Chiral Phosphoric Acids Homogeneous Creates a chiral environment for enantioselective protonation and bond formation. Enables synthesis of optically active amines. Can act as a bifunctional catalyst with both acidic and basic sites. sakura.ne.jp
Ionic Liquids (e.g., [Et3NH][HSO4]) Homogeneous Acts as a recyclable catalyst and solvent. Green chemistry approach, simplifies product isolation. Yields can be optimized by adjusting temperature and reaction time. scispace.com
Titanium Hydroxide Heterogeneous Provides mild Brønsted acidity from rehydrated Lewis acid sites. High selectivity to secondary amines, stable and reusable. Mechanism involves ether intermediates from alcohol dehydration. acs.org
Acid-Base Bifunctional Catalysts (e.g., ALPO) Heterogeneous Acid sites activate carbonyls while basic sites generate nucleophilic intermediates. High activity and selectivity in condensation reactions. Synergy between acid and base sites is key to performance. researchgate.net

Catalytic Amination of Alcohols with Ammonia

The catalytic amination of alcohols represents a highly atom-economical route to amines, producing water as the only significant byproduct. rsc.org This method typically proceeds via a "borrowing hydrogen" or "hydrogen autotransfer" mechanism. rsc.orgscribd.com In this process, a metal catalyst temporarily abstracts hydrogen from the alcohol to form a corresponding aldehyde or ketone intermediate in situ. This carbonyl compound then reacts with an amine source, such as ammonia, to form an imine, which is subsequently reduced by the catalyst using the "borrowed" hydrogen to yield the final amine product. scribd.com

While the direct amination of an alcohol with ammonia is a primary route to primary amines, the synthesis of secondary amines like this compound via this method requires subsequent reaction steps or modified starting materials. rsc.orgnih.gov For example, a primary amine formed from an alcohol and ammonia could be further alkylated with another alcohol molecule. Alternatively, a secondary amine can be formed directly by reacting a primary amine with an alcohol. rsc.org

Several catalytic systems have been developed for this transformation. Ruthenium-based catalysts are particularly effective and have been shown to be active for the amination of both primary and secondary alcohols with ammonia. nih.govsci-hub.se The combination of a ruthenium complex, such as [RuHCl(CO)(PPh3)3], with specific phosphine (B1218219) ligands has proven successful. sci-hub.se The concentration of ammonia and the ratio of ruthenium to the phosphine ligand are critical parameters for optimizing the reaction. sci-hub.se Copper-catalyzed systems are also used, though selectivity can be a challenge, influenced by the potential for disproportionation of the reactant and product amines. taylorfrancis.com

The reaction can be performed in various solvents, and research has demonstrated that water can be a suitable solvent for the amination of biogenic alcohols using solid Ruthenium-based catalysts, which is advantageous for green chemistry principles. tu-darmstadt.de The robustness of these catalysts is a key feature, with some systems demonstrating reusability for multiple cycles without significant loss of activity or selectivity. sci-hub.se

Solvent-Free Synthetic Methods for Amine Formation

In line with the principles of green chemistry, significant effort has been directed towards developing solvent-free synthetic methods for amines. These approaches reduce waste, minimize environmental impact, and can lead to more efficient and economical processes. rsc.orgibs.re.kr

One prominent solvent-free technique is reductive amination under catalyst-free and solvent-free conditions. A one-pot protocol has been developed for synthesizing a wide range of secondary amines from various aldehydes and primary amines at room temperature, demonstrating high functional group tolerance and scalability. rsc.org

Mechanochemistry , specifically using ball milling, offers another powerful solvent-free route. This technique uses mechanical energy to drive chemical reactions in the solid state. It has been successfully applied to the N-methylation of secondary amines, achieving high yields in short reaction times. mostwiedzy.plnih.gov This reductive amination process uses a methylating agent and a reducing agent, with the reaction proceeding rapidly under high-frequency milling. mostwiedzy.pl

Tandem reactions under solvent-free conditions provide an elegant approach to complex molecules in a single pot. For example, an iridium(III)-catalyzed tandem process can produce both amides and secondary amines from esters and primary amines. ibs.re.kr In this reaction, an initial ester-amide exchange generates an alcohol in situ. This alcohol then acts as an alkylating agent for another molecule of the primary amine via a hydrogen autotransfer mechanism, yielding the secondary amine. The only byproduct of this highly atom-economical process is water. ibs.re.kr

Michael-type additions of amines to electron-deficient alkenes can also be performed without any solvent or catalyst. semanticscholar.org In this simple procedure, a mixture of the amine and the α,β-unsaturated compound is stirred at room temperature, leading to the formation of β-amino derivatives in excellent yields. This method is particularly effective for cyclic secondary amines and some aliphatic primary amines. semanticscholar.org

Table 2: Overview of Solvent-Free Synthetic Methods for Amines

Method Description Reactants Key Features
Reductive Amination One-pot reaction between an aldehyde and a primary amine using a reducing agent. Aldehydes, primary amines, HBpin. Catalyst- and solvent-free; proceeds at room temperature; scalable. rsc.org
Mechanochemistry (Ball Milling) Use of mechanical force to induce a reductive amination reaction. Secondary amines, formalin, sodium triacetoxyborohydride. Rapid (e.g., 20 min); high yields (78-95%); liquid-assisted grinding technique. mostwiedzy.plnih.gov
Tandem Ester Transformation Iridium-catalyzed reaction of an ester with a primary amine to form both an amide and a secondary amine. Esters, primary amines. High atom economy; water is the only byproduct; one-pot synthesis. ibs.re.kr
Michael-type Addition Conjugate addition of an amine to an electron-deficient alkene. Amines, α,β-unsaturated nitriles/esters/ketones. Catalyst- and solvent-free; simple procedure; excellent yields for specific amines. semanticscholar.org

Enzymatic Routes and Protein Engineering in Chiral Amine Synthesis (General amine synthesis)

Biocatalytic methods employing engineered enzymes offer highly efficient, selective, and sustainable routes for the synthesis of chiral amines, which are crucial building blocks for pharmaceuticals and fine chemicals. acs.orgnih.gov These enzymatic approaches operate under mild conditions and often surpass traditional chemical methods in stereoselectivity. researchgate.net

Transaminases (TAs) are a major class of enzymes used for this purpose. They catalyze the transfer of an amino group from an amino donor (like isopropylamine) to a ketone substrate, producing a chiral amine. acs.org Advances in protein engineering, including directed evolution and rational design, have significantly broadened the substrate scope of transaminases, allowing them to convert bulky ketones that are not readily accepted by wild-type enzymes. nih.govhep.com.cn

Amine dehydrogenases (AmDHs) catalyze the reductive amination of ketones or aldehydes using ammonia as the amino donor and a cofactor like NAD(P)H. nih.govresearchgate.net Protein engineering has been instrumental in developing AmDHs suitable for synthetic applications by modifying the enzyme's substrate-binding pocket to accommodate non-native substrates. researchgate.net

Enzymatic cascades have emerged as a powerful strategy, combining multiple enzymatic reactions in a single pot to drive reactions to completion and simplify the process. acs.orgacs.org For example, a cascade involving an amine transaminase and an alcohol dehydrogenase can be used to synthesize chiral amines from alcohols, reducing the number of synthetic steps required compared to traditional methods. acs.org These cascades can also incorporate cofactor recycling systems, which are essential for economic viability as they reduce the need for stoichiometric amounts of expensive cofactors like NAD(P)H. nih.govdovepress.com

Protein engineering strategies are guided by computational modeling and high-throughput screening to rapidly identify enzyme variants with desired properties, such as enhanced stability, activity, and stereoselectivity. hep.com.cndovepress.com

Table 3: Key Enzymes and Strategies in Chiral Amine Biocatalysis

Enzyme Class Catalyzed Reaction Engineering Strategies Advantages
Transaminases (TAs) Ketone + Amino Donor → Chiral Amine + Ketone Byproduct Directed evolution, rational design to expand substrate scope. High stereoselectivity (>99% ee); uses inexpensive amino donors. hep.com.cnacs.org
Amine Dehydrogenases (AmDHs) Ketone/Aldehyde + Ammonia + NAD(P)H → Chiral Amine + NAD(P)⁺ Mutation of substrate-binding pockets. Direct use of ammonia as an amine source. nih.govresearchgate.net
Amine Oxidases (e.g., MAO-N) Oxidative deamination of amines to imines. Directed evolution to broaden substrate scope for bulkier amines. Used in deracemization processes when coupled with a reducing agent. dovepress.com
Enzymatic Cascades Multiple sequential reactions in one pot. Combining complementary enzymes (e.g., TA and ADH); integrating cofactor recycling systems. Reduces process steps; overcomes equilibrium limitations; improves overall yield. acs.org

Industrial Production Considerations and Process Optimization

Application of Continuous Flow Reactors

Continuous flow chemistry is increasingly being adopted for the industrial synthesis of amines due to its significant advantages over traditional batch processing. Flow reactors offer superior control over reaction parameters, enhanced safety, and straightforward scalability. stolichem.com The small internal volume of these reactors allows for excellent heat and mass transfer, which is critical for managing highly exothermic reactions and improving selectivity. stolichem.com This precise control enables the use of more extreme reaction conditions (higher temperatures and pressures) in a safe manner, intensifying the process and often leading to higher reaction rates. stolichem.com

The synthesis of secondary amines via reductive amination or the hydrogenation of imines has been successfully translated to continuous flow systems. stolichem.comrsc.org In these setups, reactants are continuously pumped through a heated tube or column, which is often packed with a heterogeneous catalyst (a packed-bed reactor). researchgate.netacs.org This approach allows for much higher catalyst utilization compared to batch processes, as the catalyst can be used for extended periods without the need for replacement after each cycle. stolichem.com For example, an alumina-supported silver catalyst was used in a flow reactor for the one-pot reductive amination of aldehydes with nitroarenes to produce secondary amines. rsc.org

Optimization of Reaction Conditions for Industrial Efficiency

For the industrial production of secondary amines to be economically viable, rigorous optimization of reaction conditions is essential. The goal is to maximize product yield and purity while minimizing costs, energy consumption, and waste generation. Key parameters that are typically optimized include temperature, pressure, solvent, catalyst, and the concentration and ratio of substrates. scispace.comstolichem.com

In continuous flow systems, residence time—the average time a reactant spends in the reactor—is a critical variable that can be precisely controlled to maximize conversion and minimize the formation of byproducts. stolichem.com For catalytic reactions, especially those in continuous flow, catalyst deactivation is a major concern. stolichem.com Studies often focus on understanding the mechanism of deactivation, such as the accumulation of carbonaceous deposits, and developing optimal operating conditions (e.g., temperature) to prolong catalyst lifetime. stolichem.comrsc.org The ability to regenerate and reuse the catalyst is also a crucial factor for industrial efficiency. rsc.org

Table 4: Key Parameters for Industrial Process Optimization of Amine Synthesis

Parameter Impact on Efficiency Optimization Strategy
Temperature Affects reaction rate, selectivity, and catalyst stability. Identify optimal temperature to maximize product formation while minimizing byproduct generation and catalyst deactivation. scispace.comstolichem.com
Catalyst Determines reaction pathway, rate, and selectivity. Select highly active and selective catalysts (heterogeneous for easy separation); optimize loading and investigate reusability/regeneration. stolichem.comrsc.org
Solvent Influences solubility, reaction rate, and downstream processing. Choose a solvent that maximizes reaction rate and simplifies product isolation; consider solvent-free options for green chemistry. ibs.re.krstolichem.com
Residence Time (Flow) Controls reactant conversion and product distribution. Optimize flow rate to achieve high conversion without promoting side reactions. stolichem.com
Cofactor Recycling (Bio) Reduces the cost of biocatalytic processes. Implement coupled enzyme systems (e.g., with dehydrogenases) to regenerate expensive cofactors in situ. dovepress.com
Enzyme Immobilization (Bio) Improves enzyme stability and enables reuse. Attach enzymes to solid supports to simplify recovery and enhance operational stability for multiple cycles. nih.govdovepress.com

Advanced Purification Techniques in Large-Scale Manufacturing

The large-scale manufacturing of secondary amines, such as this compound, necessitates purification strategies that are not only effective in achieving high purity but are also scalable, cost-effective, and environmentally considerate. In industrial settings, traditional laboratory methods like standard column chromatography are often disfavored due to high solvent consumption and cost. acs.orgresearchgate.net Consequently, advanced techniques have been developed that focus on exploiting the unique physicochemical properties of amines, primarily their basicity, to achieve efficient separation from impurities.

Key advanced methodologies employed in the industrial purification of secondary amines include reactive extraction and crystallization, advanced distillation methods, and specialized chromatographic techniques. These methods are often designed to circumvent the challenges posed by mixtures of primary, secondary, and tertiary amines, or to separate the target amine from non-amine contaminants. acs.org

Reactive Extraction and Crystallization

This class of techniques is arguably the most powerful and widely adopted for large-scale amine purification. It leverages the basic nature of the amine to transiently convert it into a salt, which possesses markedly different solubility characteristics compared to the free amine and accompanying impurities. This change in solubility allows for separation via extraction or crystallization.

One innovative approach involves the use of trichloroacetic acid (TCA). beilstein-journals.orgnih.gov In this method, TCA is added to a crude mixture of the amine dissolved in a suitable solvent. The acid protonates the amine, forming a trichloroacetate (B1195264) salt that precipitates and can be isolated by simple filtration. A key advantage of this method is the subsequent liberation of the free amine; heating the isolated salt triggers a decarboxylation of the TCA, releasing volatile byproducts (chloroform and carbon dioxide) and yielding the pure amine directly, thereby minimizing waste and operational steps. beilstein-journals.orgnih.gov

Another significant industrial method utilizes carbon dioxide (CO₂) to form carbamate (B1207046) salts. researchgate.netgoogle.com This process is particularly effective for separating primary and secondary amines from tertiary amines and other contaminants. When CO₂ is bubbled through a solution of the amine mixture, primary and secondary amines form alkylammonium carbamates, which often precipitate and can be separated by filtration or centrifugation. google.com The free amine is then recovered by heating the carbamate salt to drive off the CO₂. This reversible and waste-free salt formation makes it an attractive green chemistry approach. researchgate.net

More traditional inorganic acids like hydrochloric acid (HCl) and phosphoric acid (H₃PO₄) are also used to form salts. google.comrochester.edu The resulting amine salt can be extracted into an aqueous phase, leaving non-polar impurities in the organic phase. After separation, the aqueous layer is basified to "spring" the free amine, which can then be isolated. google.comgoogle.com To improve the efficiency of these liquid-liquid extractions and reduce the need for multiple back-extractions, a "salting-out" technique is often employed. The addition of salts like sodium sulfate (B86663) to the aqueous phase decreases the solubility of organic compounds, driving more of the desired product into the organic solvent layer. acs.org

Table 1: Comparison of Advanced Purification Strategies for Secondary Amines

This interactive table summarizes the principles and industrial applicability of various advanced purification techniques.

TechniquePrincipleAdvantages for Large-ScaleDisadvantages/ChallengesKey Impurities Removed
Reactive Crystallization (e.g., with TCA) Reversible formation of an insoluble salt to enable separation by filtration. The salt is then decomposed to yield the pure amine. beilstein-journals.orgnih.govHigh yield; reduced solvent and operational waste; avoids aqueous workups. beilstein-journals.orgRequires identification of a suitable solvent system for precipitation. nih.govNon-basic organic impurities (e.g., unreacted starting materials, hydrocarbons). beilstein-journals.org
Carbamate Formation (with CO₂) Selective reaction of primary/secondary amines with CO₂ to form precipitating carbamates. researchgate.netgoogle.comUses an inexpensive, non-corrosive reagent; waste-free salt formation; can be highly selective. researchgate.netgoogle.comLess effective for tertiary amines; requires pressure/temperature control. google.comTertiary amines, alcohols, non-amine contaminants. google.com
pH-Swing Extraction Utilizes pH adjustments to move the amine between an organic phase (as a free base) and an aqueous phase (as a salt). acs.orggoogle.comRobust and well-understood; effective for removing a wide range of impurities.Can be water and reagent-intensive; may generate significant aqueous waste. acs.orgAcidic, basic, and neutral impurities depending on the process design.
Amine-Functionalized Chromatography Uses a stationary phase functionalized with amine groups to prevent strong, undesirable interactions between the basic product and acidic silica (B1680970). biotage.comImproved peak shape and recovery compared to standard silica gel; simplifies solvent systems. biotage.comHigher cost of specialized stationary phases; solvent consumption remains a factor. acs.orgsilicycle.comClosely related structural analogs and polar impurities.
Fractional Vacuum Distillation Separation based on differences in boiling points under reduced pressure. google.comemu.edu.trEffective for thermally stable, high-boiling point compounds; can achieve very high purity.Energy-intensive; not suitable for temperature-sensitive compounds. acs.orgemu.edu.trImpurities with significantly different boiling points.

Advanced Distillation and Chromatographic Methods

While reactive extractions are preferred, distillation remains a crucial tool, especially as a final polishing step. For high-boiling point secondary amines like this compound, fractional distillation under reduced pressure (vacuum distillation) is necessary to prevent thermal decomposition and to efficiently separate components with close boiling points. google.comemu.edu.tr

Large-scale preparative chromatography is generally considered a last resort due to its cost. However, for high-value products or when other methods fail, it is employed. To overcome the challenges of purifying basic amines on standard acidic silica gel, columns packed with an amine-functionalized stationary phase (KP-NH) can be used. biotage.com This specialized media minimizes the strong acid-base interactions that cause poor separation and product loss, allowing for elution with simpler, less aggressive solvent systems. biotage.com

Table 2: Research Findings on TCA-Based Amine Purification

The following table presents data adapted from studies on the purification of amines using trichloroacetic acid (TCA), demonstrating the method's efficacy. The process involves precipitation of the amine-TCA salt followed by thermal decomposition to recover the pure amine. nih.gov

Amine SubstrateImpuritySolvent for PrecipitationPurification Yield (%)
DicyclohexylamineNaphthaleneEthyl Acetate94
BenzylamineNaphthalenePentane98
AnilineNaphthalenePentane95
p-ToluidineNaphthalenePentane91
CyclohexylamineNaphthaleneEthyl Acetate90

Ultimately, the selection of a purification strategy in a large-scale manufacturing context is a multi-faceted decision. It involves balancing the required purity of the final product with operational costs, energy consumption, and waste generation. For secondary amines like this compound, a combination of reactive extraction to remove bulk impurities followed by a final vacuum distillation is a common and effective industrial sequence. google.com

Elucidation of Reaction Mechanisms and Chemical Reactivity of Pentyl Propan 2 Yl Amine

Fundamental Amine Reactivity Patterns

Amines, characterized by the lone pair of electrons on the nitrogen atom, are nucleophilic and basic. chemguide.co.uklibretexts.org The reactivity of pentyl(propan-2-yl)amine is a reflection of these fundamental properties, leading to a range of possible chemical reactions.

The oxidation of secondary amines like this compound can lead to several products depending on the oxidizing agent and reaction conditions.

Amine Oxides: While tertiary amines are readily oxidized to amine oxides, the oxidation of secondary amines is more complex. wikipedia.orglibretexts.org Treatment of a secondary amine with reagents like hydrogen peroxide or peroxy acids can initially form an unstable N-oxide intermediate. This intermediate is often further oxidized or rearranges.

Nitroso Derivatives: Secondary amines can react with nitrous acid (HONO), typically generated in situ from sodium nitrite (B80452) and a strong acid, to form N-nitrosamines. This reaction is a characteristic test for secondary amines.

Nitrile Derivatives: Vigorous oxidation of primary amines can yield nitriles. researchgate.netresearchgate.net For secondary amines such as this compound, oxidation to a nitrile would require cleavage of one of the N-C bonds, a process that is not a typical or direct oxidation pathway. More commonly, oxidation of secondary amines can lead to imines if a hydrogen is present on an alpha-carbon, which can then be further oxidized or hydrolyzed.

Oxidation ProductReactantGeneral Reaction
N-NitrosamineNitrous AcidR₂NH + HONO → R₂N-N=O + H₂O

Data based on general reactions of secondary amines.

The nitrogen atom in this compound is in a reduced state. Therefore, reduction reactions of the amine moiety itself are not typical. However, functional groups elsewhere in the molecule could be reduced without affecting the amine. Conversely, secondary amines can be synthesized through the reduction of other nitrogen-containing functional groups. For instance, the reduction of a secondary amide can yield a secondary amine. libretexts.orgorganic-chemistry.org While not a reaction of this compound, this highlights its position in the broader landscape of amine synthesis.

It is also important to note that certain reactions can lead to the cleavage of the C-N bond, which can be considered a form of reduction at the carbon atom. However, converting a secondary amine back to a primary amine or ammonia (B1221849) is a complex transformation and not a straightforward "reduction" of the amine itself. quora.com

The lone pair of electrons on the nitrogen atom of this compound makes it a good nucleophile. chemguide.co.uklibretexts.orglibretexts.org This nucleophilicity allows it to participate in a variety of substitution reactions.

Alkylation: As a nucleophile, this compound can react with alkyl halides in an SN2 reaction to form a tertiary amine. chemguide.co.uklibretexts.orgutexas.edu The reaction proceeds by the nitrogen lone pair attacking the electrophilic carbon of the alkyl halide, displacing the halide ion. This reaction can be challenging to control as the resulting tertiary amine can also act as a nucleophile, potentially leading to the formation of a quaternary ammonium (B1175870) salt. lumenlearning.comlibretexts.org

Acylation: Secondary amines react with acyl chlorides, acid anhydrides, and esters in a nucleophilic acyl substitution reaction to form amides. ncert.nic.in The nitrogen atom attacks the carbonyl carbon, leading to the substitution of the leaving group (e.g., chloride, carboxylate). This reaction is a common method for the synthesis of N,N-disubstituted amides.

Reaction TypeElectrophileProduct
AlkylationAlkyl Halide (R'-X)Tertiary Amine (R₂NR')
AcylationAcyl Chloride (R'-COCl)Amide (R₂NCOR')

Data based on general reactions of secondary amines.

Steric and Electronic Influences on Chemical Transformations

The reactivity of this compound is not solely determined by the presence of the amine functional group but is also significantly modulated by the steric and electronic properties of the pentyl and isopropyl substituents.

The nitrogen atom in this compound is sp³ hybridized, resulting in a trigonal pyramidal geometry with the lone pair occupying one of the sp³ orbitals. libretexts.org The accessibility of this lone pair for reactions is influenced by the size and conformation of the attached alkyl groups.

The pentyl group is a straight-chain alkyl group, while the isopropyl group is branched. The branching of the isopropyl group creates more steric bulk in the immediate vicinity of the nitrogen atom compared to a straight-chain alkyl group of similar size. This steric hindrance can impede the approach of electrophiles to the nitrogen lone pair, potentially slowing down reaction rates compared to less hindered secondary amines. osti.govresearchgate.net The molecule will adopt conformations that minimize steric strain, which may also affect the orientation and availability of the lone pair for chemical reactions. researchgate.net

The steric profile of this compound has a direct impact on its reactivity and the selectivity of its reactions.

Selectivity: In reactions where multiple products are possible, the steric bulk of the pentyl and isopropyl groups can influence the product distribution. For example, in alkylation reactions, the size of the incoming alkyl halide will be a significant factor. A bulky electrophile will react more slowly with the already hindered this compound.

Role as a Bulky Non-Nucleophilic Base in Deprotonation Reactions

A non-nucleophilic base is a sterically hindered organic base that is a poor nucleophile. These bases can readily abstract a proton but are inhibited from participating in nucleophilic substitution or addition reactions due to their size. The structure of this compound, featuring a secondary amine with a pentyl group and a sterically demanding isopropyl group attached to the nitrogen, suggests its potential to function as such a base.

The steric hindrance provided by the alkyl groups, particularly the branched isopropyl group, partially shields the nitrogen's lone pair of electrons. This shielding effect makes it difficult for the nitrogen to attack an electrophilic carbon center, thereby reducing its nucleophilicity. However, the basicity of the amine is largely retained, as the lone pair remains available to abstract a small, unhindered proton. This characteristic allows this compound to be effective in reactions where deprotonation is desired without the side reactions of nucleophilic attack.

For instance, in the deprotonation of a ketone to form an enolate, a bulky base is preferred to avoid nucleophilic addition to the carbonyl carbon. This compound can selectively remove an alpha-hydrogen, facilitating enolate formation for subsequent reactions like alkylation or aldol condensation. Its efficacy is compared to other hindered amines in the table below.

Base NamepKₐ of Conjugate AcidStructural Features
This compound~10-11 (estimated)Secondary amine with pentyl and isopropyl groups
N,N-Diisopropylethylamine (Hünig's Base)10.75Tertiary amine with two isopropyl groups and one ethyl group vedantu.com
Lithium diisopropylamide (LDA)36Lithium salt of a highly hindered secondary amine vedantu.com
2,6-Di-tert-butylpyridine3.58Pyridine ring with two bulky tert-butyl groups flanking the nitrogen vedantu.com

While not as sterically encumbered or as strong a base as LDA, this compound can be considered a moderately strong, non-nucleophilic base suitable for specific applications where a milder, hindered amine is required.

Derivative Chemistry and Functional Group Interconversions of this compound

As a secondary amine, this compound serves as a versatile precursor for the synthesis of various functional group derivatives. Its lone pair of electrons on the nitrogen atom allows it to act as a nucleophile, enabling reactions such as alkylation and acylation to form more complex molecules.

Synthesis of Substituted this compound Derivatives

The functionalization of this compound can be readily achieved through standard synthetic methodologies to yield a range of substituted derivatives.

N-Alkylation: This reaction involves treating the secondary amine with an alkylating agent, such as an alkyl halide, to form a tertiary amine. The reaction proceeds via a nucleophilic substitution (SN2) mechanism where the nitrogen atom attacks the electrophilic carbon of the alkyl halide. chemrxiv.org

N-Acylation: The introduction of an acyl group to the nitrogen atom is accomplished by reacting the amine with an acylating agent like an acyl chloride or an acid anhydride. researchgate.netresearchgate.net This reaction typically occurs in the presence of a base to neutralize the acidic byproduct (e.g., HCl). The resulting product is an amide, which has significantly different chemical properties compared to the parent amine.

The table below outlines the synthesis of representative derivatives.

Starting MaterialReagentProductProduct Class
This compoundMethyl iodide (CH₃I)N-methyl-N-pentyl(propan-2-yl)amineTertiary Amine
This compoundAcetyl chloride (CH₃COCl)N-acetyl-N-pentyl(propan-2-yl)amineAmide
This compoundBenzoyl chloride (C₆H₅COCl)N-benzoyl-N-pentyl(propan-2-yl)amineAmide

Reactions Yielding Secondary or Tertiary Amine Products

The conversion of this compound, a secondary amine, into tertiary amines is a fundamental transformation in organic synthesis. organic-chemistry.org

The primary method for this conversion is N-alkylation , as introduced previously. The reaction of this compound with an alkyl halide leads to the formation of a more substituted tertiary amine. organic-chemistry.org However, this reaction can sometimes be difficult to control. The tertiary amine product is also nucleophilic and can compete with the starting secondary amine for the alkylating agent. This can lead to overalkylation, resulting in the formation of a quaternary ammonium salt. researchgate.net Careful control of stoichiometry and reaction conditions is often necessary to achieve selective mono-alkylation.

The progression of alkylation is demonstrated in the following reaction sequence:

ReactantReagentProductProduct Class
This compoundR-X (Alkyl Halide)R-N(pentyl)(propan-2-yl)Tertiary Amine
R-N(pentyl)(propan-2-yl)R-X (Alkyl Halide)[R₂-N(pentyl)(propan-2-yl)]⁺X⁻Quaternary Ammonium Salt

Formation of N-Nitrosamines from Secondary Amine Precursors

Secondary amines are well-established precursors for the formation of N-nitrosamines, a class of compounds of significant concern due to their carcinogenic properties. researchgate.net The reaction occurs between a secondary amine and a nitrosating agent, most commonly nitrous acid (HNO₂). researchgate.netchemistrysteps.com Nitrous acid is unstable and is typically generated in situ by reacting a nitrite salt, such as sodium nitrite (NaNO₂), with a strong acid. chemistrysteps.comyoutube.com

The reaction mechanism involves the following steps:

Protonation of nitrous acid and subsequent loss of water to form the highly electrophilic nitrosonium ion (NO⁺).

Nucleophilic attack by the lone pair of electrons on the nitrogen atom of this compound on the nitrosonium ion.

Deprotonation of the resulting intermediate by a weak base (like water) to yield the final N-nitrosamine product.

Because there are no hydrogen atoms on the nitrogen to be eliminated as water, the reaction stops at this stage, forming a stable N-nitrosamine. chemistrysteps.com The formation of a yellow, oily product is often indicative of this reaction. youtube.comdoubtnut.com

ReactantReagent(s)ProductProduct Class
This compoundSodium Nitrite (NaNO₂), Hydrochloric Acid (HCl)N-nitroso-pentyl(propan-2-yl)amineN-Nitrosamine

Computational and Theoretical Chemistry Investigations of Pentyl Propan 2 Yl Amine

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis is the study of the energies associated with different spatial arrangements of a molecule resulting from rotation around single bonds. lumenlearning.comscribd.com Pentyl(propan-2-yl)amine has several rotatable single bonds (five in the pentyl chain and one C-N bond), leading to a complex potential energy surface with numerous local minima (stable conformers) and transition states.

The most stable conformations are typically those that minimize steric hindrance and torsional strain. scribd.com For the pentyl chain, this corresponds to staggered arrangements (anti or gauche) around each C-C bond. The interaction between the pentyl group and the bulky isopropyl group around the C-N bond is also a critical determinant of conformational preference. High-energy states arise from eclipsed conformations, where substituents on adjacent atoms are aligned, leading to significant torsional strain. lumenlearning.com Additionally, certain folded conformations of the pentyl chain can lead to severe steric clashes, such as the highly unfavorable "syn-pentane" interaction where the first and fifth carbons of the chain are brought into close proximity. acs.org Computational methods can systematically explore this landscape by rotating dihedral angles and calculating the energy of each resulting structure to identify the most stable conformers and the energy barriers between them.

Table 2: Key Dihedral Angles and Expected Conformational Preferences in this compound This table describes the key rotations and the general principles governing their stability.

Dihedral AngleDescriptionLow-Energy ConformationHigh-Energy Conformation
C-C-C-C (in pentyl) Rotation within the n-pentyl chainStaggered (Anti/Gauche)Eclipsed
C-C-N-C Rotation around the C-N bondStaggered arrangements minimizing steric clash between pentyl and isopropyl groupsEclipsed arrangements

While conformational analysis identifies static energy minima, molecular dynamics (MD) simulations provide a view of how the molecule moves and changes shape over time. nih.gov MD simulations solve Newton's equations of motion for the atoms in the molecule, governed by a force field that approximates the potential energy surface. acs.org

An MD simulation of this compound would typically place the molecule in a simulated environment, such as a box of water molecules, to mimic solution-phase behavior. The simulation would track the trajectory of each atom over a period of nanoseconds or longer. nih.gov Analysis of this trajectory reveals the relative populations of different conformers, the rates of conversion between them, and the flexibility of different parts of the molecule. This dynamic picture is essential for understanding how the molecule might adapt its shape to bind to a receptor or interact with other molecules.

Theoretical Studies on Intermolecular Interactions

The physical and chemical behavior of this compound in a condensed phase is governed by the interactions between its molecules. Theoretical studies can quantify these non-covalent interactions, which include hydrogen bonding, dipole-dipole forces, and London dispersion forces.

Analysis of Hydrogen Bonding Propensities and Limitations

This compound, as a secondary amine, possesses the structural features necessary to participate in hydrogen bonding as both a donor and an acceptor. The nitrogen atom contains a lone pair of electrons, allowing it to function as a hydrogen bond acceptor. Simultaneously, the hydrogen atom attached to the nitrogen (N-H) can act as a hydrogen bond donor.

Computational chemistry provides powerful tools to analyze these interactions. Quantum chemical calculations, particularly using Density Functional Theory (DFT), can be employed to model the geometry and energetics of hydrogen-bonded complexes involving this compound. Methods such as Natural Bond Orbital (NBO) and Atoms in Molecules (AIM) analysis offer deeper insights into the nature of these bonds. mostwiedzy.pl NBO analysis can quantify the stabilization energy associated with the charge transfer from the acceptor's lone pair to the donor's antibonding orbital (LP(e) →σ*). mostwiedzy.pl The AIM theory can characterize the bond critical points (BCPs) between the interacting atoms, with the electron density (ρ) and its Laplacian (∇²ρ) at the BCP revealing the strength and nature of the hydrogen bond. mostwiedzy.pl

Studies on analogous amine systems show that N–H⋯O and N–H⋯N hydrogen bonds are common. mdpi.com The strength of these bonds is influenced by the electronic environment of the amine and the interacting partner. For this compound, the presence of two alkyl groups (pentyl and propan-2-yl) acts as electron-donating groups, which increases the electron density on the nitrogen atom. This enhanced basicity strengthens its capability as a hydrogen bond acceptor. Conversely, the electron-donating nature of the alkyl groups may slightly weaken its potency as a hydrogen bond donor compared to primary amines.

A significant limitation is steric hindrance. The bulky pentyl and propan-2-yl groups can sterically encumber the nitrogen center, potentially restricting the optimal orientation for hydrogen bond formation with other molecules, especially large ones. Computational modeling can precisely quantify this steric effect on the geometry and energy of the hydrogen-bonded dimer.

Table 1: Representative Hydrogen Bond Properties for Secondary Amines (Illustrative Data)

Hydrogen Bond TypeInteracting PartnerTypical Calculated Bond Energy (kcal/mol)Typical N···O/N Distance (Å)
Donor (N-H···O)Water (H₂O)3 - 52.8 - 3.0
Donor (N-H···N)Ammonia (B1221849) (NH₃)2 - 43.0 - 3.2
Acceptor (N···H-O)Water (H₂O)4 - 62.7 - 2.9
Acceptor (N···H-N)Ammonia (NH₃)3 - 52.9 - 3.1

Note: Data are illustrative, based on general values for secondary amines found in computational chemistry literature. Actual values for this compound would require specific calculations.

Solvent Effects on Reaction Kinetics and Thermodynamics

The choice of solvent can profoundly impact the kinetics and thermodynamics of reactions involving this compound by altering the stability of reactants, transition states, and products. researchgate.netcdnsciencepub.com Computational models, particularly implicit solvation models like the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD), are frequently used to simulate these solvent effects. nih.gov

Kinetic Effects: Solvents affect reaction rates by stabilizing or destabilizing the transition state relative to the reactants. According to transition state theory, lowering the activation energy (Ea) increases the reaction rate. taylorandfrancis.com

Polar Protic Solvents (e.g., water, ethanol): These solvents can form hydrogen bonds with both the reactant amine and the transition state. If the transition state is more charged or polar than the reactants, as is common in Sₙ2 or E2 reactions, these solvents can stabilize the transition state, thereby lowering the activation energy and accelerating the reaction. masterorganicchemistry.com

Polar Aprotic Solvents (e.g., DMSO, DMF): These solvents possess high dielectric constants and can solvate charged species effectively but lack the ability to donate hydrogen bonds. whiterose.ac.uk They are particularly effective at accelerating Sₙ2 reactions where an anionic nucleophile is used, as they solvate the accompanying cation but leave the nucleophile relatively "bare" and more reactive. masterorganicchemistry.com For reactions involving the neutral this compound as a nucleophile, these solvents would stabilize a polar transition state, increasing the reaction rate. whiterose.ac.uk

Nonpolar Solvents (e.g., hexane, toluene): These solvents interact weakly with polar reactants and transition states. Reactions involving significant charge separation or polar intermediates are generally disfavored and proceed much more slowly in nonpolar media.

Table 2: Predicted Qualitative Solvent Effects on a Hypothetical Sₙ2 Reaction with this compound as Nucleophile

Solvent TypeExample SolventPredicted Effect on Reactant StabilityPredicted Effect on Polar Transition State StabilityOverall Predicted Effect on Reaction Rate
Polar ProticEthanolModerate stabilization (H-bonding)Strong stabilization (H-bonding)Significant Rate Increase
Polar AproticDMSOWeak stabilization (dipole-dipole)Strong stabilization (dipole-dipole)Very Significant Rate Increase
NonpolarHexaneMinimal stabilizationMinimal stabilizationSignificant Rate Decrease

Computational Methodologies for Reaction Pathway Prediction and Energy Barrier Determination

Predicting the mechanism of a chemical reaction is a central goal of computational chemistry. For reactions involving this compound, methodologies have been developed to automatically explore the potential energy surface (PES) and identify the most likely reaction pathways. rsc.org These methods typically begin by defining the reactants and products and then employ algorithms to find one or more low-energy paths connecting them. This avoids the manual process of guessing intermediate structures and transition states.

Transition State Characterization

A transition state (TS) represents a first-order saddle point on the potential energy surface—it is an energy maximum along the reaction coordinate but a minimum in all other degrees of freedom. taylorandfrancis.com Locating and characterizing the TS is essential for calculating reaction rates.

Computationally, a transition state search begins with an initial guess of its geometry. This guess can be informed by chemical intuition or generated by specialized algorithms. Optimization algorithms, such as the Berny algorithm or eigenvector-following methods, are then used to locate the precise saddle point geometry.

Once a stationary point is located, a frequency calculation is performed. A true transition state is characterized by having exactly one imaginary vibrational frequency. acs.org This imaginary frequency corresponds to the motion of the atoms along the reaction coordinate, for example, the simultaneous breaking of one bond and formation of another. masterorganicchemistry.com Further analysis, such as an Intrinsic Reaction Coordinate (IRC) calculation, can be performed to confirm that the identified TS correctly connects the desired reactants and products on the potential energy surface. acs.org

Validation of Computed Data with Experimental Kinetic Studies

A critical aspect of computational chemistry is the validation of theoretical predictions against experimental results. acs.org While calculations provide profound mechanistic insight, their accuracy must be benchmarked. For reaction kinetics, the primary point of comparison is the reaction rate constant (k), which is related to the calculated activation energy (Ea or ΔG‡) through the Arrhenius or Eyring equations.

Experimental kinetic data for reactions involving secondary amines can be obtained through various techniques, such as UV-Vis spectrophotometry, NMR spectroscopy, or stopped-flow methods, which monitor the concentration of reactants or products over time. researchgate.net These experiments yield rate constants under specific conditions (temperature, solvent, concentrations).

The computed activation energy can then be used to calculate a theoretical rate constant for comparison. Agreement between the computed and experimental values lends confidence to the proposed mechanism and the computational model. Discrepancies may indicate that the computational method is insufficient, the proposed mechanism is incorrect, or that complex phenomena not included in the model (e.g., unexpected solvent roles, diffusion control) are at play. researchgate.net Studies on the reactions of various amines have shown that a good correlation between experimental and theoretical data can validate the computational approach and allow for the reliable prediction of reactivity for new systems. acs.orgnih.gov

Table 3: Illustrative Comparison of Computed and Experimental Activation Energies for a Hypothetical Reaction of a Secondary Amine

ReactionComputational MethodCalculated Ea (kcal/mol)Experimental Ea (kcal/mol)% Difference
Nucleophilic substitutionDFT (B3LYP/6-31G*)18.519.23.6%
EliminationDFT (ωB97X-D/cc-pVTZ)22.121.52.8%
Aldol condensationDFT (M06-2X/6-311+G**)15.316.04.4%

Note: This table is for illustrative purposes. It demonstrates the principle of validating computational data against experimental findings for reactions analogous to those that this compound might undergo.

Advanced Applications of Pentyl Propan 2 Yl Amine in Chemical Research and Engineering

Role as a Key Building Block in Complex Organic Synthesis

The structural attributes of pentyl(propan-2-yl)amine make it a valuable precursor and intermediate in the synthesis of more intricate organic molecules. smolecule.com Its amine functionality serves as a reactive handle for the introduction of nitrogen into a wide array of molecular frameworks.

This compound serves as a fundamental starting material or intermediate in the construction of a variety of organic compounds. smolecule.com Its utility is particularly noted in the synthesis of biologically active molecules and functional materials. The presence of both a straight-chain and a branched alkyl group can influence the lipophilicity and steric interactions of the final products, potentially affecting their biological activity or material properties. smolecule.com For instance, similar amine structures are integral components in many pharmaceutical compounds and agrochemicals. mdpi.com The amine group can undergo a range of chemical transformations, including alkylation, acylation, and arylation, allowing for the facile incorporation of the pentyl(propan-2-yl)amino moiety into larger, more complex structures. smolecule.comacs.org

The synthesis of various substituted amines and heterocyclic compounds can be envisioned starting from this compound. For example, it can be a precursor for the synthesis of more complex amines through reactions like the Buchwald-Hartwig amination, which couples amines with aryl halides. tcichemicals.combeilstein-journals.org

Table 1: Examples of Reactions Utilizing Amine Precursors

Reaction Type Reactants Product Type Potential Application
N-Alkylation Amine, Alkyl Halide Tertiary Amine Synthesis of quaternary ammonium (B1175870) salts, catalysts
Acylation Amine, Acyl Chloride Amide Synthesis of polymers, pharmaceuticals
Reductive Amination Amine, Ketone/Aldehyde, Reducing Agent Substituted Amine Synthesis of chiral amines, pharmaceutical intermediates mdpi.com

The formation of carbon-nitrogen (C-N) bonds is a cornerstone of organic synthesis, crucial for the creation of a vast number of essential molecules, including pharmaceuticals, natural products, and polymers. tcichemicals.com this compound, as a nucleophilic amine, readily participates in reactions that forge these vital linkages.

One of the most fundamental reactions is nucleophilic substitution, where the nitrogen atom of this compound attacks an electrophilic carbon, displacing a leaving group to form a new C-N bond. smolecule.com This process is central to the synthesis of a wide range of substituted amines.

Furthermore, modern catalytic methods have greatly expanded the scope of C-N bond formation. For instance, in "hydrogen borrowing" or "hydrogen autotransfer" reactions, an alcohol can be temporarily oxidized to an aldehyde or ketone in situ by a metal catalyst. acs.orgacs.org This intermediate then reacts with an amine, such as this compound, to form an imine, which is subsequently reduced by the catalyst (which had "borrowed" the hydrogen) to yield the N-alkylated amine. acs.orgacs.org This atom-economical process is a green alternative to traditional alkylation methods.

Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, provide a powerful tool for forming C(aryl)-N bonds. tcichemicals.combeilstein-journals.org While direct examples involving this compound are not extensively documented in readily available literature, the general applicability of this reaction to a wide range of primary and secondary amines suggests its potential utility. beilstein-journals.org These reactions typically involve a palladium catalyst, a phosphine (B1218219) ligand, and a base to couple an amine with an aryl halide or triflate. tcichemicals.combeilstein-journals.org

Catalytic and Organocatalytic Applications

The utility of this compound extends beyond its role as a stoichiometric reactant to its application in catalytic processes. Its basicity and ability to act as a ligand for metal centers are key to its function in this domain.

In the realm of transition-metal catalysis, ligands play a crucial role in modulating the reactivity, selectivity, and stability of the metal center. researchgate.netrsc.org Amines, including structures analogous to this compound, can serve as effective ligands in various catalytic systems. smolecule.com The nitrogen atom's lone pair of electrons can coordinate to a metal, influencing its electronic and steric environment.

The design of ligands is a critical aspect of developing efficient catalysts. While specific research on this compound as a ligand is limited, the principles of ligand design suggest its potential. For example, N-heterocyclic carbenes (NHCs), which are powerful ligands, often feature amine-like structures as part of their backbone, and their steric and electronic properties are finely tuned by the substituents on the nitrogen atoms. rsc.orgacs.org Similarly, the pentyl and isopropyl groups of this compound could be leveraged to create a specific steric environment around a metal center, potentially influencing the regioselectivity or stereoselectivity of a catalytic reaction.

Ruthenium complexes incorporating bidentate polypyridyl ligands, which can feature amine functionalities, have shown promise in both biological applications and catalytic transfer hydrogenation. researchgate.net This highlights the potential for amine-containing ligands to be integral components of sophisticated catalytic systems.

Phase-transfer catalysis (PTC) is a powerful technique for facilitating reactions between reactants located in different immiscible phases, typically an aqueous phase and an organic phase. ptfarm.plresearchgate.net The catalyst, often a quaternary ammonium salt, transports one of the reactants (usually an anion) from the aqueous phase to the organic phase where the reaction occurs. ptfarm.plresearchgate.net

Elimination reactions are fundamental transformations in organic chemistry for the synthesis of alkenes. The choice of base can significantly influence the outcome of these reactions, particularly in terms of regioselectivity (Zaitsev vs. Hofmann products). masterorganicchemistry.com While strong, sterically hindered bases like potassium tert-butoxide or lithium diisopropylamide (LDA) are commonly used to favor the formation of the less substituted (Hofmann) alkene, other amines can also function as bases. masterorganicchemistry.com

This compound, being a secondary amine, is a moderately strong base. Its steric bulk, provided by the isopropyl and pentyl groups, is less significant than that of t-butoxide or LDA but could still influence the regioselectivity of an elimination reaction. masterorganicchemistry.com In an E2 elimination, a base abstracts a proton from a carbon adjacent (beta) to the leaving group. A bulky base may have difficulty accessing a sterically hindered internal proton, thus favoring abstraction of a more accessible terminal proton, leading to the Hofmann product. masterorganicchemistry.com

Furthermore, amines are central to the Hofmann elimination reaction, which involves the elimination of a quaternary ammonium salt. libretexts.org In this sequence, an amine is first exhaustively alkylated to form a quaternary ammonium hydroxide (B78521) salt, which then undergoes elimination upon heating to yield an alkene. libretexts.org The regioselectivity of the Hofmann elimination typically favors the formation of the least substituted alkene. libretexts.org

Table 2: Compound Names Mentioned in the Article

Compound Name
This compound
Potassium tert-butoxide
Lithium diisopropylamide

Function as a Reactant or Catalyst in Polyurethane Formulations

In the synthesis of polyurethanes, which are versatile polymers formed from the reaction of polyisocyanates and polyols, catalysts are crucial for controlling the reaction rates. google.comresearchgate.net The formation of polyurethane involves two primary reactions: the gelling reaction (isocyanate and polyol) and the blowing reaction (isocyanate and water), which produces carbon dioxide gas for foam production. topicsonchemeng.org.myekb.eg

Amine catalysts, particularly tertiary amines, are widely employed because they effectively accelerate both reactions. google.comtopicsonchemeng.org.my The catalytic mechanism involves the formation of an activated complex between the amine's nitrogen atom and the carbon of the isocyanate group (-NCO). topicsonchemeng.org.my This interaction increases the electrophilicity of the isocyanate, making it more susceptible to nucleophilic attack by the hydroxyl groups of the polyol or water, thereby lowering the reaction's activation energy. topicsonchemeng.org.mygoogle.com

While tertiary amines are generally the most active, the catalytic activity follows the general trend of tertiary amine > secondary amine > primary amine. topicsonchemeng.org.my As a secondary amine, this compound can function as a gelling and blowing catalyst, though with potentially lower activity compared to its tertiary counterparts. Its specific steric and electronic profile can, however, offer a more balanced and controlled reaction profile, which is desirable in certain formulations.

Beyond a catalytic role, amines can also be incorporated as reactants into the polymer structure. Amine-functional compounds can act as chain extenders or be used to synthesize amine-initiated polyols. google.com In such applications, this compound could serve as a starting material to produce a diol with a secondary amine group. This resulting amine polyether polyol can then react with polyisocyanates, becoming a permanent part of the polyurethane network and imparting specific properties such as improved thermal stability or altered surface characteristics. google.com

Table 1: Role of Different Amine Types in Polyurethane Formulations

Amine Type Primary Function Catalytic Activity Reactivity in Polymer Backbone Typical Examples
Primary Reactant (Chain Extender) Low High Ethylenediamine
Secondary Catalyst / Reactant Moderate Moderate This compound
Tertiary Catalyst High Low (unless functionalized) Triethylenediamine (TEDA)

Applications in Materials Science

The utility of this compound extends into materials science, where it is explored as a building block for new polymers and as a functional agent for protecting material surfaces.

Precursors for Polymer Synthesis

While not a monomer for direct polymerization in most common plastics, this compound is a valuable precursor for creating specialized monomers and functional polymers. Polymers containing amine groups are highly sought after for their ability to complex with or conjugate to other molecules. rsc.org

One significant application is in the synthesis of aminosilanes through the dehydrocoupling of amines and silanes. rsc.org This process forms a direct Si-N bond and releases hydrogen gas as the only byproduct. Research has shown that secondary alkyl secondary amines are effective reactants in these catalytic processes. rsc.org this compound can be reacted with silanes like phenylsilane (B129415) (PhSiH₃) to produce pentyl(propan-2-yl)aminosilane. These aminosilane (B1250345) monomers are crucial precursors for creating polysilazanes, which are inorganic polymers used in high-performance coatings, ceramics, and as surface passivation agents. rsc.org

Furthermore, amines are used in aminolysis reactions to create amide-functionalized molecules that can be polymerized. whiterose.ac.uk For instance, the reaction of an ester with this compound would yield an N,N-disubstituted amide, which could be designed as a monomer for polyamide synthesis.

Mechanisms of Corrosion Inhibition on Metal Surfaces

Organic compounds containing heteroatoms like nitrogen and oxygen are effective corrosion inhibitors for metals, particularly for steel in acidic environments. icrc.ac.irnih.govderpharmachemica.com The inhibitory action of this compound on metal surfaces is primarily attributed to its adsorption, which forms a protective barrier against corrosive agents. tribology.rsresearchcommons.org

The mechanism of inhibition involves several key steps:

Adsorption: The this compound molecules in the corrosive solution adsorb onto the metal surface. nih.gov This adsorption can occur through two main interactions: physisorption, which involves electrostatic forces between the protonated amine and the charged metal surface, and chemisorption. icrc.ac.ir

Protective Film Formation: Chemisorption is the dominant mechanism and involves the donation of the lone pair of electrons from the nitrogen atom to the vacant d-orbitals of the iron atoms on the steel surface, forming a coordinate covalent bond. nih.gov

Barrier Effect: The adsorbed amine molecules, with their bulky pentyl and isopropyl alkyl chains, create a hydrophobic film on the metal surface. researchcommons.org This film acts as a physical barrier, displacing water molecules and blocking the active sites for both the anodic (metal dissolution) and cathodic (hydrogen evolution) corrosion reactions. nih.govresearchcommons.org

This type of inhibitor is often classified as a "mixed-type" inhibitor because it suppresses both the anodic and cathodic processes of the corrosion cell. derpharmachemica.com The effectiveness of the inhibition is dependent on the concentration of the amine, the temperature, and the degree of surface coverage, which is often described by adsorption models like the Langmuir isotherm. icrc.ac.irderpharmachemica.com

Table 2: Summary of Corrosion Inhibition Mechanisms by this compound

Mechanism Step Description Key Feature of this compound
Adsorption Attachment of inhibitor molecules to the metal surface. The nitrogen atom's lone pair of electrons facilitates strong chemisorption.
Film Formation Creation of a thin, protective layer on the surface. The alkyl groups (pentyl, isopropyl) provide extensive surface coverage.
Barrier Action Blocking of corrosive species from reaching the metal. The hydrophobic nature of the alkyl chains repels aqueous corrosive media.
Reaction Suppression Slowing of both anodic and cathodic half-reactions. The inhibitor functions as a mixed-type inhibitor, reducing the overall corrosion rate.

Chemical Engineering Aspects

From a chemical engineering perspective, the focus lies on optimizing the production of this compound and developing efficient methods for its purification to meet the high standards required for its advanced applications.

Process Development for Enhanced Reaction Efficiency

The industrial synthesis of secondary amines like this compound is often achieved through catalytic reductive amination. A plausible and efficient route involves the reaction of a ketone with a primary amine or an aldehyde with a primary amine in the presence of hydrogen and a catalyst. For this compound, this could involve:

Reductive amination of 2-pentanone with isopropylamine (B41738).

Reductive amination of pentanal with isopropylamine to form an imine, followed by hydrogenation.

Process development focuses on enhancing reaction efficiency by optimizing several parameters. Continuous flow processes are often preferred over batch methods for large-scale production due to better heat and mass transfer, improved safety, and higher throughput. google.comrsc.org Key areas of optimization include:

Catalyst Selection: Heterogeneous catalysts, often containing metals like nickel, palladium, or platinum on a support such as alumina, are common. google.com Catalyst design aims for high activity, selectivity towards the secondary amine (minimizing tertiary amine formation), and long-term stability.

Reaction Conditions: Parameters such as temperature, pressure, liquid hourly space velocity (LHSV), and the molar ratios of reactants (e.g., ammonia (B1221849)/hydrogen to alcohol/ketone) are carefully controlled to maximize conversion and selectivity. google.com

For example, a patented continuous process for a similar amine, n-pentylamine, demonstrates that high conversion and selectivity can be achieved under optimized conditions. google.com

Table 3: Example of Optimized Reaction Conditions for Continuous Amine Synthesis

Parameter Value Outcome Reference
Catalyst A4 Catalyst High Stability google.com
Reaction Pressure 0.8 MPa Optimized for gas-liquid phase reaction google.com
Temperature 180 °C Balances reaction rate and catalyst life google.com
Liquid Hourly Space Velocity 0.6 h⁻¹ Ensures sufficient residence time google.com
Ammonia/Alcohol Molar Ratio 8.5 Drives equilibrium towards product google.com
Hydrogen/Alcohol Molar Ratio 6.5 Ensures complete reduction google.com
Resulting Conversion Efficiency > 74% High product yield google.com
Resulting Selectivity > 95% High product purity google.com

Data adapted from a continuous process for n-pentylamine synthesis, illustrating typical optimization parameters. google.com

Design of Advanced Separation and Purification Technologies

The purification of amines from reaction mixtures, which often contain unreacted starting materials, byproducts, and the catalyst, requires sophisticated separation technologies. acs.orgresearchgate.net The basic nature of this compound influences the choice of method.

Distillation: Fractional distillation is a fundamental technique for separating components with different boiling points and is suitable for large-scale industrial purification. scribd.comsciencemadness.org However, it may not be effective for separating amines with close boiling points or for thermally sensitive compounds. researchgate.net

Chromatographic Methods: Flash chromatography is a common lab-scale technique, but the interaction between basic amines and acidic silica (B1680970) gel can lead to poor separation. biotage.com This can be overcome by using amine-functionalized silica or by adding a competing amine to the eluent. biotage.com

Acid-Base Extraction: This classic method leverages the basicity of the amine. The crude mixture is treated with an acid, which converts the amine into a water-soluble salt, allowing it to be separated from non-basic organic impurities. beilstein-journals.org The subsequent addition of a base regenerates the pure amine. Recent advances include using acids like trichloroacetic acid, which allows for precipitation of the amine salt and subsequent thermal decomposition to yield the pure amine and volatile byproducts, minimizing waste. beilstein-journals.org

Selective Derivatization with Solid-Phase Extraction (SPE): This advanced technique is particularly useful for separating mixtures of primary, secondary, and tertiary amines. For instance, a mixture containing this compound (a secondary amine) and a tertiary amine can be treated with di-tert-butyl dicarbonate (B1257347) (Boc₂O). biotage.co.jp This reagent selectively reacts with the secondary amine to form a neutral carbamate (B1207046). The unreacted basic tertiary amine can then be captured on a strong cation exchange (SCX) sorbent, allowing the neutral carbamate of the secondary amine to pass through. The carbamate can then be cleaved to recover the pure secondary amine. biotage.co.jp

Table 4: Comparison of Purification Technologies for this compound

Technology Principle Advantages Limitations
Fractional Distillation Separation by boiling point difference. scribd.com Scalable, cost-effective for large volumes. Ineffective for azeotropes or close boiling points; risk of thermal degradation. researchgate.net
Flash Chromatography Separation by polarity on a stationary phase. biotage.com High resolution for complex mixtures. Costly, generates solvent waste, requires specialized stationary phases for amines. biotage.com
Acid-Base Extraction Selective salt formation and phase separation. beilstein-journals.org Robust, simple, and effective for removing non-basic impurities. Generates aqueous waste streams. beilstein-journals.org
Selective Derivatization/SPE Chemical modification to alter basicity, followed by selective capture. biotage.co.jp Highly selective for separating different classes of amines (e.g., 2° from 3°). Multi-step process, requires specific reagents, may be less cost-effective for bulk scale.

Application as a Foam Control Compound in Industrial Processes

Foam is a common and often costly problem in a multitude of industrial processes, including chemical manufacturing, fermentation, textile production, and wastewater treatment. bibliotekanauki.plcern.ch The formation of stable foam can lead to reduced vessel capacity, interference with process monitoring, and diminished product quality. bibliotekanauki.pl To mitigate these issues, chemical agents known as antifoams or defoamers are widely employed. These substances are designed to be surface-active, enabling them to disrupt the elastic properties of foam lamellae, which are the thin liquid films that entrap gas and form bubbles. ftstjournal.com

While extensive research exists on various classes of defoamers, including silicones, polyglycols, and fatty acid derivatives, specific and detailed research into the application of this compound as a dedicated foam control agent is limited in publicly available literature. cern.chacs.org However, the fundamental physicochemical properties of secondary amines with similar alkyl structures suggest a potential role in foam management. cern.ch

Amines, in general, can influence the stability of foams. Their effectiveness is often related to their molecular structure, which dictates properties such as surface tension, solubility, and their ability to interact with and displace the stabilizing surfactants at the gas-liquid interface. journalssystem.com For a compound to act as a defoamer, it typically needs to have low solubility in the foaming medium and a lower surface tension than the medium itself, allowing it to spread effectively across the foam surface. ftstjournal.com

In industrial applications, the selection of a foam control agent is a multifaceted process that depends on the specific conditions of the system, such as temperature, pH, and the nature of the surfactants causing the foam. researchgate.net Different types of defoamers exhibit varying levels of effectiveness and persistence in different environments. ftstjournal.com

Below is a comparative table of common industrial foam control agents, providing a context for where a compound like this compound might be positioned based on its chemical class.

Table 1: General Properties of Common Industrial Foam Control Agents

Foam Control Agent Type General Composition Primary Mechanism of Action Common Industrial Applications
Silicone-Based Defoamers Polydimethylsiloxane (PDMS) and other silicone polymersLow surface tension and insolubility cause rapid spreading and disruption of foam lamellae. nih.govPulp and paper, wastewater treatment, food processing, oil and gas. cern.chnih.gov
Oil-Based Defoamers Mineral oil, vegetable oil, or other water-insoluble oils, often containing hydrophobic particles.The oil droplet enters the foam lamella, spreads, and causes the film to thin and rupture.Paints and coatings, construction, general chemical processing. oil-drilling-fluids.com
Polyether Glycol Defoamers Copolymers of ethylene (B1197577) oxide and propylene (B89431) oxide.Inverse solubility with temperature; they become less soluble and more surface-active as temperature increases.Fermentation, food processing, textiles.
Alkyl Amines Primary, secondary, or tertiary amines with varying alkyl chain lengths.Can act as surface-active agents to displace foam-stabilizing surfactants. Their effectiveness is highly structure-dependent. journalssystem.comGas treatment (amine scrubbing), metalworking fluids. mdpi.comacademicjournals.org
Fatty Acid and Ester Defoamers Esters of fatty acids and alcohols (e.g., glycerol (B35011) monostearate).Insoluble particles that disrupt the foam structure.Food and beverage, fermentation. cern.ch

The potential efficacy of this compound as a foam control agent would theoretically depend on its ability to lower the surface tension of a given system more effectively than the substances causing the foam. Its performance would be benchmarked against established defoamers in terms of knockdown speed (defoaming) and prevention of new foam formation (antifoaming). europa.eu Detailed empirical studies would be required to quantify its performance characteristics, such as the effective concentration range and its stability under various industrial process conditions.

Advanced Analytical Characterization Techniques for Pentyl Propan 2 Yl Amine Research

Spectroscopic Methodologies in Structure Elucidation and Mechanistic Studies

Spectroscopic techniques are powerful tools for probing the molecular structure of pentyl(propan-2-yl)amine. By interacting with electromagnetic radiation, molecules provide unique spectral fingerprints that reveal information about their functional groups, bonding, and atomic connectivity.

Infrared (IR) and Raman Spectroscopy

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques used to identify functional groups within a molecule.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. For this compound, a secondary amine, characteristic absorption bands are expected. The N-H stretching vibration is particularly diagnostic, appearing as a single, weak to medium band in the 3300-3500 cm⁻¹ region. orgchemboulder.com This distinguishes it from primary amines, which show two bands in this region, and tertiary amines, which show none. orgchemboulder.com The C-N stretching vibration for aliphatic amines is observed in the 1250-1020 cm⁻¹ range. orgchemboulder.com Additionally, a strong, broad band resulting from N-H wagging may be seen between 910 and 665 cm⁻¹. orgchemboulder.com

Raman Spectroscopy: Raman spectroscopy relies on the inelastic scattering of monochromatic light, usually from a laser. cardiff.ac.uk While water is a weak Raman scatterer, making it a suitable solvent for amine analysis, the technique is particularly useful for studying symmetric non-polar bonds. ondavia.com For this compound, the C-H and C-C bond vibrations within the pentyl and isopropyl groups will be prominent. The N-H stretching vibration can also be observed. The study of sulfur dissolved in secondary amines has demonstrated the utility of Raman spectroscopy in analyzing reactions involving these compounds. acs.org

Table 1: Predicted Vibrational Spectroscopy Data for this compound

Vibrational Mode Typical IR Absorption Range (cm⁻¹) orgchemboulder.comaip.org Typical Raman Shift Range (cm⁻¹) Assignment
N-H Stretch 3300 - 3350 (weak-medium, sharp) 3300 - 3350 Vibration of the bond between nitrogen and hydrogen.
C-H Stretch 2850 - 2960 (strong, sharp) 2850 - 2960 Vibrations of C-H bonds in the alkyl chains.
N-H Bend 1550 - 1650 (variable, often weak or absent for secondary amines) Not typically prominent Bending motion of the N-H bond.
C-N Stretch 1180 - 1250 (weak-medium) 1180 - 1250 Vibration of the carbon-nitrogen bond.
N-H Wag 665 - 910 (broad, strong) Not typically prominent Out-of-plane bending of the N-H bond.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for elucidating the carbon-hydrogen framework of an organic molecule. It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms.

¹H NMR Spectroscopy: In the proton NMR spectrum of this compound, each unique proton environment gives rise to a distinct signal. The chemical shift of the signal indicates the electronic environment of the proton, the integration value corresponds to the number of protons generating the signal, and the multiplicity (splitting pattern) reveals the number of adjacent protons. The proton on the nitrogen atom (N-H) typically appears as a broad singlet, with a chemical shift that can vary depending on solvent and concentration.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the different carbon environments in the molecule. As with ¹H NMR, the chemical shift is indicative of the electronic environment of the carbon atom. For this compound, six distinct signals are expected, corresponding to the eight carbon atoms which have two sets of chemically equivalent carbons. The carbon atoms directly bonded to the nitrogen atom (alpha-carbons) will be shifted downfield compared to the other alkyl carbons.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Predicted values are based on standard chemical shift correlations. Solvent: CDCl₃, Reference: TMS at 0.00 ppm.

¹H NMR

Proton Assignment Predicted Chemical Shift (ppm) Predicted Multiplicity Integration
CH₃ (isopropyl) ~1.05 Doublet 6H
CH₃ (pentyl) ~0.90 Triplet 3H
CH₂ (pentyl, 3 positions) ~1.25-1.45 Multiplet 6H
N-CH (isopropyl) ~2.80 Septet 1H
N-CH₂ (pentyl) ~2.55 Triplet 2H
N-H ~1.0-2.5 Broad Singlet 1H

¹³C NMR

Carbon Assignment Predicted Chemical Shift (ppm) spectrabase.comdocbrown.info
C5 (pentyl, -CH₃) ~14.1
C1' (isopropyl, -CH₃) ~22.8
C4 (pentyl, -CH₂) ~22.6
C3 (pentyl, -CH₂) ~29.5
C2 (pentyl, -CH₂) ~31.8
C1 (pentyl, N-CH₂) ~49.5
C2' (isopropyl, N-CH) ~51.0

Mass Spectrometry (MS)

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and to deduce its structure from fragmentation patterns.

For aliphatic amines like this compound, electron impact (EI) ionization typically results in a molecular ion (M⁺) peak, which will have an odd nominal mass due to the presence of a single nitrogen atom, according to the nitrogen rule. libretexts.org The most characteristic fragmentation pathway for aliphatic amines is alpha-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the nitrogen atom. miamioh.edu This cleavage results in the formation of a stable, resonance-stabilized iminium cation. The loss of the largest alkyl group is often the preferred pathway, leading to the base peak in the spectrum. miamioh.edu

For this compound (Molecular Weight: 129.25 g/mol ), two primary alpha-cleavage pathways are possible:

Loss of a butyl radical (C₄H₉•) from the pentyl group, resulting in a fragment at m/z 72.

Loss of a methyl radical (CH₃•) from the isopropyl group, resulting in a fragment at m/z 114.

The loss of the larger butyl radical is expected to be the more favorable pathway, likely producing the base peak.

Table 3: Predicted Key Mass Spectrometry Fragments for this compound (EI-MS)

m/z Value Proposed Fragment Structure Fragmentation Pathway
129 [C₈H₁₉N]⁺ Molecular Ion (M⁺)
114 [CH₃CH₂CH₂CH₂CH₂NH=CHCH₃]⁺ α-cleavage: Loss of CH₃• from isopropyl group
72 [CH₃CH(NH₂)=CHCH₃]⁺ or [(CH₃)₂C=NHCH₂CH₃]⁺ α-cleavage: Loss of C₄H₉• from pentyl group (likely base peak)
58 [CH₃CH=NHCH₃]⁺ Further fragmentation

Chromatographic Techniques for Purity Assessment and Mixture Analysis

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. biomedpharmajournal.org It involves a mobile phase carrying the mixture through a stationary phase, with separation occurring based on differential partitioning between the two phases.

Gas Chromatography (GC)

Gas chromatography (GC) is a common technique for separating and analyzing volatile compounds without decomposition. For the analysis of amines, however, challenges such as peak tailing can arise due to the interaction of the basic amine group with active sites on the column and support materials. mdpi.com To mitigate this, columns are often treated with a basic compound like potassium hydroxide (B78521) (KOH), or derivatization is performed. labrulez.com Derivatization converts the polar amine into a less polar, more volatile derivative, improving chromatographic performance and detection sensitivity. nih.govnih.gov

A suitable column for analyzing underivatized this compound would be a base-deactivated, mid-polarity column.

Table 4: Representative Gas Chromatography (GC) Method for this compound Analysis

Parameter Condition
Column Fused silica (B1680970) capillary column with a base-deactivated polyethylene (B3416737) glycol or amino-functionalized stationary phase (e.g., DB-WAX, ZB-5ms) labrulez.comrsc.org
Injector Temperature 250 °C
Oven Program Initial 60 °C (hold 2 min), ramp at 10 °C/min to 220 °C (hold 5 min)
Carrier Gas Helium or Hydrogen, constant flow
Detector Flame Ionization Detector (FID) or Mass Spectrometer (MS)
Note Derivatization (e.g., with benzenesulfonyl chloride) can improve peak shape and allow for more sensitive detection (e.g., with an Electron Capture Detector, ECD). mdpi.comtandfonline.com

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating components of a mixture in solution. biomedpharmajournal.org Simple aliphatic amines like this compound lack a strong chromophore, making them difficult to detect using standard UV-Vis detectors. sigmaaldrich.com Therefore, pre-column or post-column derivatization is almost always required. thermofisher.com This process involves reacting the amine with a labeling agent to attach a UV-absorbing or fluorescent moiety. Common derivatizing agents include o-phthalaldehyde (B127526) (OPA), 9-fluorenylmethyl chloroformate (FMOC-Cl), and dansyl chloride. thermofisher.comnih.gov

The resulting derivatives are then separated, typically using reversed-phase HPLC, where a nonpolar stationary phase (like C8 or C18) is used with a polar mobile phase. tandfonline.com

Table 5: Representative High-Performance Liquid Chromatography (HPLC) Method for Derivatized this compound

Parameter Condition
Derivatization Reagent 9-fluorenylmethyl chloroformate (FMOC-Cl) or Dansyl Chloride
Column Reversed-phase C8 or C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size) tandfonline.comchromatographyonline.com

| Mobile Phase | A: Water or buffer (e.g., 50 mM phosphate (B84403) buffer, pH 7-8) thermofisher.com B: Acetonitrile or Methanol | | Elution | Gradient elution, e.g., starting with 50% B, increasing to 95% B over 20 minutes | | Flow Rate | 1.0 mL/min | | Detector | UV-Vis or Fluorescence Detector, with wavelength set according to the absorption/emission maxima of the derivative |

Ultra-Performance Liquid Chromatography (UPLC)

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, offering superior resolution, speed, and sensitivity compared to traditional High-Performance Liquid Chromatography (HPLC). ijfmr.com These improvements are primarily achieved by using columns packed with sub-2 µm particles, which requires instrumentation capable of handling the resulting high backpressures, often up to 100 MPa. ijfmr.comijsrtjournal.com For a compound like this compound, UPLC provides a powerful tool for purity assessment, quantification, and separation from related impurities.

Detailed research findings indicate that the analysis of amines by reversed-phase UPLC is highly effective. The separation mechanism relies on the differential partitioning of analytes between a nonpolar stationary phase (e.g., C18) and a polar mobile phase. scielo.br To enhance retention and improve peak shape for basic compounds like amines, formic acid is often added to the mobile phase. scielo.br

Given the nature of this compound as a secondary amine, pre-column derivatization is a common strategy to improve its chromatographic properties and detection. waters.com Reagents such as 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) react with both primary and secondary amines, attaching a chromophore or fluorophore to the analyte molecule. waters.com This enhances the sensitivity of detection, particularly for UV or fluorescence detectors. UPLC systems coupled with tandem mass spectrometry (UPLC-MS/MS) offer even greater selectivity and sensitivity, allowing for definitive identification and quantification based on the mass-to-charge ratio of the parent ion and its fragments. jksus.orgresearchgate.net

A typical UPLC method for the analysis of this compound would involve a reversed-phase column and a gradient elution program using a mixture of an aqueous buffer (e.g., ammonium (B1175870) formate) and an organic solvent like acetonitrile. jksus.org

Table 1: Illustrative UPLC Method Parameters for this compound Analysis

ParameterConditionReference
LC System ACQUITY UPLC System lcms.cz
Column Reversed-Phase C18, 1.7 µm particle size, 2.1 x 100 mm scielo.br
Mobile Phase A 0.1% Formic Acid in Water scielo.br
Mobile Phase B Acetonitrile jksus.org
Flow Rate 0.5 mL/min jksus.org
Column Temperature 40 °C acs.org
Injection Volume 2 µL uctm.edu
Detector Tandem Mass Spectrometer (MS/MS) in Positive Ion Mode scielo.brjksus.org

Advanced Crystallographic Studies (e.g., Low-Temperature X-ray Crystallography)

Advanced crystallographic techniques, particularly single-crystal X-ray diffraction performed at low temperatures, are indispensable for determining the precise three-dimensional atomic arrangement of a molecule in its solid state. ub.edu For this compound, which is a liquid at room temperature, low-temperature crystallography is essential. The analysis involves crystallizing the compound in-situ at a temperature below its melting point and collecting diffraction data. iucr.org Performing data collection at low temperatures (e.g., 100 K) minimizes thermal vibrations of the atoms, resulting in a more accurate and higher-resolution crystal structure. ub.eduresearchgate.net

The analysis provides definitive data on bond lengths, bond angles, and torsion angles, confirming the molecular conformation. Furthermore, it reveals the crystal system, space group, and unit cell dimensions, which define the long-range ordered structure of the crystalline solid. iucr.org

Table 2: Representative Crystallographic Data for an Aliphatic Amine

(Data are hypothetical for this compound, based on published data for similar molecules like n-hexylamine iucr.orgnih.gov)

ParameterValueReference
Chemical Formula C₈H₁₉N smolecule.com
Formula Weight 129.24 g/mol smolecule.com
Temperature 100 K researchgate.net
Crystal System Orthorhombic iucr.org
Space Group Pca2₁ iucr.org
Unit cell dimensions a = 5.5 Å, b = 9.0 Å, c = 18.0 Å, α = β = γ = 90° iucr.org
Molecules per unit cell (Z) 4 iucr.org
Key Intermolecular Interaction N-H···N Hydrogen Bond nih.gov

Electrochemical and Conductometric Methods (e.g., Amine Number Determination)

Electrochemical and conductometric methods are employed to quantify the amine content of a sample, a critical parameter for quality control and reaction monitoring. The amine number, or amine value, is a measure of the total basic nitrogen content in a substance. wikipedia.org It is typically defined as the milligrams of potassium hydroxide (KOH) equivalent to the basicity in one gram of the sample. wikipedia.org

For a secondary amine like this compound, the amine number can be accurately determined by potentiometric or conductometric titration. Potentiometric titration involves dissolving a weighed amount of the amine in a suitable solvent, such as isopropyl alcohol, and titrating it with a standardized acid, commonly hydrochloric acid (HCl) or perchloric acid. dss.go.thantpedia.com The endpoint is determined by monitoring the change in potential (voltage) with a pH meter or potentiometer as the titrant is added; a sharp inflection in the titration curve indicates the equivalence point. dss.go.thantpedia.com

Alternatively, conductometric titration can be used. uctm.edu In this method, the electrical conductivity of the amine solution is measured as the acidic titrant is added. Initially, the conductivity decreases as the highly mobile H+ ions from the acid react with the amine to form less mobile ammonium cations. After the equivalence point, the conductivity rapidly increases due to the presence of excess, highly mobile H+ ions from the titrant. The endpoint is identified as the minimum point on the conductivity vs. titrant volume graph. uctm.edu These methods are robust and can be adapted to differentiate between primary, secondary, and tertiary amines in a mixture by using specific chemical reactions prior to titration. psu.edursc.org

Table 3: Example Data for Conductometric Amine Number Titration

(Titration of a ~1g sample of this compound with 0.1 M HCl)

Volume of 0.1 M HCl Added (mL)Conductivity (µS/cm)Reference
0.050 uctm.edu
2.042 uctm.edu
4.034 uctm.edu
6.026 uctm.edu
7.022 uctm.edu
7.520 uctm.edu
8.025 uctm.edu
9.045 uctm.edu
10.065 uctm.edu

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
pentyl(propan-2-yl)amine
Reactant of Route 2
Reactant of Route 2
pentyl(propan-2-yl)amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.